1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene
Brand Name:
Vulcanchem
CAS No.:
104021-92-3
VCID:
VC20757648
InChI:
InChI=1S/C27H36/c1-3-21-6-10-23(11-7-21)25-14-18-27(19-15-25)26-16-12-24(13-17-26)22-8-4-20(2)5-9-22/h12-23H,3-11H2,1-2H3
SMILES:
CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)C
Molecular Formula:
C27H36
Molecular Weight:
360.6 g/mol
1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene
CAS No.: 104021-92-3
Cat. No.: VC20757648
Molecular Formula: C27H36
Molecular Weight: 360.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104021-92-3 |
|---|---|
| Molecular Formula | C27H36 |
| Molecular Weight | 360.6 g/mol |
| IUPAC Name | 1-(4-ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene |
| Standard InChI | InChI=1S/C27H36/c1-3-21-6-10-23(11-7-21)25-14-18-27(19-15-25)26-16-12-24(13-17-26)22-8-4-20(2)5-9-22/h12-23H,3-11H2,1-2H3 |
| Standard InChI Key | MEXURWLRXYTWGT-UHFFFAOYSA-N |
| SMILES | CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)C |
| Canonical SMILES | CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator